Cas no 22713-76-4 (1,2,3triazolo1,5-apyridine-3-carbaldehyde)
1,2,3triazolo1,5-apyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- v-triazolo[1,5-a]pyridine-3-carboxaldehyde (8ci)
- [1,2,3]Triazolo[1,5-a]pyridine-3-carboxaldehyde
- HTEFAZUTXMJEHE-UHFFFAOYSA-N
- [1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde
- 1,2,3triazolo1,5-apyridine-3-carbaldehyde
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- MDL: MFCD20483645
- Inchi: 1S/C7H5N3O/c11-5-6-7-3-1-2-4-10(7)9-8-6/h1-5H
- InChI Key: HTEFAZUTXMJEHE-UHFFFAOYSA-N
- SMILES: O=CC1=C2C=CC=CN2N=N1
Computed Properties
- Exact Mass: 147.043261791g/mol
- Monoisotopic Mass: 147.043261791g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.3
- XLogP3: 0.3
1,2,3triazolo1,5-apyridine-3-carbaldehyde Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-325755-1g |
[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde |
22713-76-4 | 95% | 1g |
$986.0 | 2023-09-04 | |
| Enamine | EN300-325755-5g |
[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde |
22713-76-4 | 95% | 5g |
$2858.0 | 2023-09-04 | |
| Enamine | EN300-325755-10g |
[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde |
22713-76-4 | 95% | 10g |
$4236.0 | 2023-09-04 | |
| Enamine | EN300-325755-0.05g |
[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde |
22713-76-4 | 95.0% | 0.05g |
$229.0 | 2025-03-18 | |
| Enamine | EN300-325755-0.1g |
[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde |
22713-76-4 | 95.0% | 0.1g |
$342.0 | 2025-03-18 | |
| Enamine | EN300-325755-0.25g |
[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde |
22713-76-4 | 95.0% | 0.25g |
$487.0 | 2025-03-18 | |
| Enamine | EN300-325755-0.5g |
[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde |
22713-76-4 | 95.0% | 0.5g |
$768.0 | 2025-03-18 | |
| Enamine | EN300-325755-1.0g |
[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde |
22713-76-4 | 95.0% | 1.0g |
$986.0 | 2025-03-18 | |
| Enamine | EN300-325755-2.5g |
[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde |
22713-76-4 | 95.0% | 2.5g |
$1931.0 | 2025-03-18 | |
| Enamine | EN300-325755-5.0g |
[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde |
22713-76-4 | 95.0% | 5.0g |
$2858.0 | 2025-03-18 |
1,2,3triazolo1,5-apyridine-3-carbaldehyde Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 1,2,3triazolo1,5-apyridine-3-carbaldehyde
Introduction to 1,2,3-triazolo[1,5-apyridine-3-carbaldehyde (CAS No. 22713-76-4)
1,2,3-triazolo[1,5-apyridine-3-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 22713-76-4, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the triazoloapyridine class, a structural motif known for its versatile biological activities and potential therapeutic applications. The presence of a carbaldahyde functional group at the 3-position of the triazoloapyridine core enhances its reactivity, making it a valuable scaffold for the development of novel bioactive molecules.
The structure of 1,2,3-triazolo[1,5-apyridine-3-carbaldehyde features a fused system consisting of a triazole ring and an apyridine moiety, connected through a pyrimidine-like intermediate. This unique architecture contributes to its distinctive electronic and steric properties, which are exploited in various chemical transformations and biological assays. The carbaldahyde group is particularly noteworthy, as it serves as a versatile handle for further functionalization via condensation reactions with nucleophiles, leading to the synthesis of diverse derivatives with tailored pharmacological profiles.
In recent years, 1,2,3-triazolo[1,5-apyridine-3-carbaldehyde has been extensively studied for its potential in drug discovery. Its heterocyclic framework is reminiscent of several bioactive natural products and pharmacologically relevant compounds, suggesting that it may exhibit similar biological functions. Preliminary studies have indicated that this compound demonstrates promising activity against various targets, including enzymes and receptors implicated in inflammatory diseases and cancer.
One of the most compelling aspects of 1,2,3-triazolo[1,5-apyridine-3-carbaldehyde is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged its reactive aldehyde group to construct intricate scaffolds through cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These transformations have enabled the generation of libraries of derivatives that can be screened for novel pharmacological activities. The ability to modify both the triazoloapyridine core and the aldehyde functionality provides chemists with considerable flexibility in designing molecules with optimized properties.
The pharmacological exploration of 1,2,3-triazolo[1,5-apyridine-3-carbaldehyde has revealed several intriguing findings. In particular, its derivatives have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central mediators of inflammation. By targeting these enzymes, compounds derived from this scaffold may offer therapeutic benefits in conditions like arthritis and other inflammatory disorders. Additionally, some derivatives have demonstrated antitumor activity by interfering with key signaling pathways involved in cancer cell proliferation and survival.
Recent advances in computational chemistry have further enhanced the utility of 1,2,3-triazolo[1,5-apyridine-3-carbaldehyde as a drug discovery tool. Molecular modeling studies have been employed to predict binding affinities and optimize lead structures before experimental synthesis. These computational approaches have accelerated the development process by identifying promising candidates with high potential for further optimization.
The synthetic methodologies associated with 1,2,3-triazolo[1,5-apyridine-3-carbaldehyde are also worth mentioning. The synthesis typically involves multi-step processes starting from readily available precursors such as pyridine derivatives and azides. The introduction of the triazole ring is commonly achieved through cycloaddition reactions between azides and alkynes (Huisgen cycloaddition), while the carbaldahyde functionality is generated via oxidation or dehydration of hydroxymethyl intermediates. These synthetic routes highlight the compound's accessibility and suitability for large-scale production.
From a biological perspective, the unique structural features of 1,2,3-triazolo[1,5-apyridine-3-carbaldehyde contribute to its diverse range of biological activities. The triazolo ring introduces rigidity into the molecule while allowing for conformational flexibility through rotation around certain bonds. This balance between rigidity and flexibility is often crucial for effective binding to biological targets. Moreover,the presence of nitrogen atoms within both rings can participate in hydrogen bonding interactions with polar residues in proteins or nucleic acids.
The drug development pipeline incorporating 1,2,3-triazolo[1,5—apyridine—3—carbaldahyde has seen several promising candidates enter preclinical testing phases。These early-stage studies aim to evaluate toxicity、pharmacokinetics、and efficacy before moving on to human clinical trials。The results from these trials will provide critical insights into whether this scaffold can translate into viable therapeutics for human diseases。
Future directions for research on 1,2,3—triazolo[15—apyridine—3—carbaldahyde include exploring new synthetic pathways、elucidating mechanisms of action、and expanding screening efforts against additional disease targets。Advances in synthetic methodologies will enable faster access to more diverse derivatives,while mechanistic studies will help refine structure—activity relationships。Expanded screening programs will identify novel therapeutic applications beyond current focuses。
The integration of high-throughput screening (HTS) technologies with computational modeling promises to streamline the discovery process significantly。By rapidly testing large libraries derived from this scaffold against numerous disease targets,researchers can identify hits with high potential for further development。These hits can then be prioritized based on predicted binding affinities、toxicity profiles、and other pharmacokinetic parameters。
Molecular probes based on 1,2,3—triazolo[15—apyridine—3—carbaldahyde have also shown promise as tools for studying biological pathways。By labeling these probes with fluorophores or other detectable groups,they can be used to visualize interactions within cells or tissues。Such probes could provide valuable insights into disease mechanisms at both molecular and cellular levels。
The versatility of this scaffold extends beyond pharmaceutical applications。It has also been explored as a building block for materials science applications,such as organic semiconductors or luminescent materials。The conjugation between aromatic rings creates extended π-systems that can influence electronic properties significantly。
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